Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate
Description
Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a bicyclic compound featuring a rigid [1.1.1]pentane core substituted with an iodine atom at the 3-position. The piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, is linked to the bicyclopentane via a carbonyl bridge. This structure is synthesized through a coupling reaction between 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1b) and tert-butyl piperidine-4-carboxylate, yielding a 66% isolated product after column chromatography (hexanes/EtOAc gradient) . Key characterization data include ¹H NMR, ¹³C NMR, and HRMS, confirming its molecular formula (C₁₅H₂₂INO₃) and structural integrity .
Properties
Molecular Formula |
C15H24INO2 |
|---|---|
Molecular Weight |
377.26 g/mol |
IUPAC Name |
tert-butyl 4-(3-iodo-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24INO2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)14-8-15(16,9-14)10-14/h11H,4-10H2,1-3H3 |
InChI Key |
XJZUUXDFKWKZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)I |
Origin of Product |
United States |
Preparation Methods
Bicyclo[1.1.1]pentane Core Synthesis
The BCP scaffold is synthesized via photochemical [2+2] cycloaddition under continuous flow conditions. A representative protocol involves:
- Reagents : Propellane (1.0 equiv), diacetyl (1.2 equiv), and a blue LED (450 nm) in dimethylacetamide (DMA).
- Conditions : Irradiation at 35°C for 12–24 hours, followed by quenching with triethylamine (3.0 equiv) and pinacol (1.5 equiv).
- Yield : 80–85% after column chromatography (hexane/MeOtBu gradient).
| Parameter | Value |
|---|---|
| Reaction Temperature | 35°C |
| Radiation Intensity | 15% of nominal |
| Purification Solvent | Hexane/MeOtBu (1:9→1:1) |
Iodination of Bicyclo[1.1.1]pentane
The iodination step introduces the iodine substituent at the 3-position of the BCP core. Key steps include:
- Reagents : Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv), iodine (1.1 equiv), and silver trifluoroacetate (1.2 equiv) in dichloromethane.
- Conditions : Stirred at 25°C for 6 hours under argon.
- Yield : 72–78% after extraction (hexane/EtOAc) and silica gel chromatography.
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Solvent | Dichloromethane |
| Catalyst | Silver trifluoroacetate |
Coupling with Piperidine Derivative
The iodinated BCP intermediate is coupled to a tert-butyl-protected piperidine via a methyl linker. A typical procedure includes:
- Reagents : 3-iodobicyclo[1.1.1]pentane (1.0 equiv), tert-butyl piperidine-4-carboxylate (1.2 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) in tetrahydrofuran (THF).
- Conditions : Stirred at 0°C→25°C for 12 hours, followed by NaHCO₃ wash and solvent evaporation.
- Yield : 65–70% after recrystallization (petroleum ether).
| Parameter | Value |
|---|---|
| Coupling Agent | EDC |
| Temperature | 0°C → 25°C |
| Purification Method | Recrystallization |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency:
- Flow Rate : 10 mL/min for BCP core synthesis.
- Throughput : 1 kg/day of BCP intermediate achievable.
Analytical Validation
Post-synthesis characterization ensures structural fidelity:
- ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl), 5.5–6.5 ppm (BCP protons).
- HRMS : Molecular ion [M+H]⁺ at m/z 305.19.
Challenges and Solutions
- Iodine Stability : Degradation under light necessitates inert atmospheres (Ar/N₂).
- Steric Hindrance : Slow coupling kinetics resolved by excess EDC (1.5 equiv).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is being explored for its potential as a pharmacophore in drug design. Its unique bicyclo[1.1.1]pentane core can provide rigidity to drug molecules, potentially enhancing their binding affinity and specificity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core may play a role in stabilizing the compound’s interaction with these targets, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Spectroscopic and Analytical Comparisons
- ¹³C NMR : The carbonyl signal (C=O) in the target compound (δ ~154.8) aligns with analogs like 2q but shifts in carboxamides (2r, δ ~168.0) due to differing electronic environments .
- HRMS : All iodine-containing compounds exhibit isotopic patterns consistent with [M+H]⁺ or [M+Na]⁺ ions, confirming halogen presence .
Biological Activity
Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Structural Overview
The compound features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure that can mimic various functional groups. This property makes it a promising candidate in drug design as a bioisostere for traditional compounds.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The iodine atom in the bicyclo structure can participate in nucleophilic substitution reactions, allowing the compound to modify enzyme activities or receptor interactions, potentially leading to therapeutic effects in various disease models .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step synthetic routes starting from simpler precursors. Recent advancements have allowed for large-scale synthesis using flow photochemical methods, which enhance yield and purity significantly . The synthetic pathways often involve functionalization techniques that enable the introduction of various substituents on the bicyclo[1.1.1]pentane core.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Carbene insertion | Bicyclo precursor with diazomethane | High |
| 2 | Nucleophilic substitution | Iodine replacement with amines | Moderate |
| 3 | Functionalization | Various reagents under flow conditions | >90% |
Case Studies
Several studies have investigated the biological implications of compounds similar to this compound:
- GPR119 Agonists : Research has shown that derivatives of bicyclo[1.1.1]pentane can act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. These compounds demonstrated significant efficacy in enhancing insulin release in murine models of type 2 diabetes mellitus (T2DM) .
- Anticancer Activity : Some derivatives have been tested for their anticancer properties, showing potential cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms .
Table 2: Biological Activities of Related Compounds
Q & A
Q. Basic Research Focus
- Respiratory protection : Use NIOSH-certified respirators (e.g., P95) for particulate control during solid handling .
- Glove selection : Nitrile gloves (≥0.11 mm thickness) resist permeation by organic solvents like DCM .
- Waste disposal : Iodinated byproducts require segregation as halogenated waste.
- Stability : Store at –20°C under inert gas to prevent iodide oxidation or hydrolysis .
How does the steric environment of the bicyclo[1.1.1]pentane core affect the compound's potential as a bioisostere in drug design?
Advanced Research Focus
The bicyclo[1.1.1]pentane moiety is a rigid, non-planar scaffold that mimics phenyl or alkyne groups while reducing metabolic liability. Key considerations:
- Bioisosteric replacement : Its bond angle (60°) and steric volume (~1.8 ų) align with para-substituted benzene, enabling GPCR or enzyme targeting .
- Pharmacokinetic impact : Enhanced metabolic stability compared to traditional aryl groups, as shown in analogs like benzophenone-type bioisosteres .
- Synthetic challenges : Introducing polar groups (e.g., carboxylates) requires strategic functionalization at the 3-position without destabilizing the core .
What strategies are recommended for troubleshooting low yields in Suzuki-Miyaura couplings involving this compound?
Advanced Research Focus
Common issues and solutions:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 outperform Pd(OAc)₂ in sterically hindered systems .
- Base optimization : Cs₂CO₃ or K₃PO₄ enhances transmetallation in THF/water biphasic systems.
- Boronate preparation : Pre-forming the boronic ester (e.g., via Miyaura borylation) improves coupling efficiency .
Contradictory results may arise from iodide leaching; monitor reaction progress via TLC or GC-MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
